molecular formula C11H14ClNO3 B8339981 4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene

4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene

Cat. No.: B8339981
M. Wt: 243.68 g/mol
InChI Key: CKODSTYKBWMRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methoxybutyl chain, and a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chlorobenzene to introduce the nitro group, followed by the alkylation of the resulting nitrobenzene derivative with 4-methoxybutyl chloride under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Safety measures are crucial due to the potential hazards associated with the handling of chlorinated and nitrated compounds.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The methoxybutyl chain can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

Major Products

    Reduction: 4-Chloro-1-(4-methoxybutyl)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: this compound derivatives with oxidized side chains.

Scientific Research Applications

4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxybutyl groups can also influence the compound’s interaction with molecular targets, such as enzymes and receptors, modulating its activity and specificity.

Comparison with Similar Compounds

4-Chloro-1-(4-methoxybutyl)-2-nitrobenzene can be compared with other similar compounds to highlight its uniqueness:

    4-Chloro-1-(4-methoxybutyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.

    4-Chloro-1-(4-methoxybutyl)-2-hydroxybenzene:

    4-Chloro-1-(4-methoxybutyl)-2-methylbenzene: The presence of a methyl group instead of a nitro group results in different chemical behavior and uses.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

4-chloro-1-(4-methoxybutyl)-2-nitrobenzene

InChI

InChI=1S/C11H14ClNO3/c1-16-7-3-2-4-9-5-6-10(12)8-11(9)13(14)15/h5-6,8H,2-4,7H2,1H3

InChI Key

CKODSTYKBWMRIM-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.